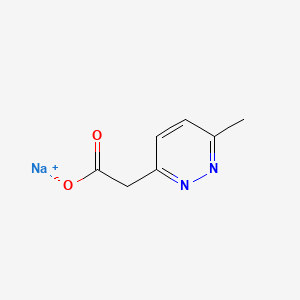

![molecular formula C19H18FNO B6604779 3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one CAS No. 2138173-50-7](/img/structure/B6604779.png)

3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one

Overview

Description

The compound “3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one” is a complex organic molecule. It contains a bicyclic heptanone structure, a benzyl group, and a fluorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the bicyclic heptanone and the benzyl and fluorophenyl groups . These groups could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis

Based on the structure of the compound, it could potentially undergo a variety of chemical reactions. For example, the ketone group could be involved in condensation reactions, and the benzyl and fluorophenyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, similar compounds like azabicycloheptanones have certain properties like density, boiling point, and enthalpy of vaporization .Scientific Research Applications

Synthesis and Chemical Transformation

- The compound has been used in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, further converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This process involves hydrogenolysis and intramolecular nucleophilic substitution, presenting a valuable pathway in drug design due to the potential of cis-4,4-dimethyl variants as promising compounds (Mollet et al., 2012).

- A similar transformation process was observed in the synthesis of 3,4-Fused Bicyclic β-Lactams, highlighting the compound's role in the innovative conversion of cis-azetidin-2-ones into cis-3-aminotetrahydrofuran-2-carboxylates (Leemans et al., 2010).

Advanced Building Blocks in Drug Discovery

- The compound is utilized in the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes, serving as an advanced building block for drug discovery. This synthesis process employs common chemicals and intramolecular [2+2]-photochemical cyclization, emphasizing its potential in the creation of new drugs (Denisenko et al., 2017).

- It also plays a crucial role in the [2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes, resulting in functionalized 3-azabicyclo[3.2.0]heptanes. These compounds are then easily transformed into bi- and tricyclic analogues of various pharmacologically significant structures, marking another significant application in medicinal chemistry (Skalenko et al., 2018).

Pharmacophore and Drug Analogue Synthesis

- It has been identified as a promising building block for selective derivatization, particularly in the synthesis of conformationally restricted piperidine derivatives. This highlights its significance in the development of novel pharmacophores (Denisenko et al., 2010).

- The compound's derivatives, specifically 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, have shown notable antitumor activity. The structural modification of these derivatives significantly influences their antitumor efficacy, making them valuable entities in cancer research (Singh & Micetich, 2003).

Future Directions

properties

IUPAC Name |

3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO/c20-16-8-6-14(7-9-16)17-10-15-12-21(19(22)18(15)17)11-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUKVMKYVKARPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C(=O)C2C1C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)

![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)

![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)

![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)

![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)

![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)

![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)

![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)

![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)

![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)